Tezosentan-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tezosentan is recognized for its ability to competitively antagonize the binding of endothelin-1 (ET-1) and selective ET(B) receptor ligands on cells and tissues carrying ET(A) and ET(B) receptors. It exhibits high functional inhibitory potency and solubility in water, making it a novel approach for intravenous treatment of acute pathological conditions (Clozel et al., 1999).

Synthesis Analysis

The synthesis of Tezosentan involves complex chemical processes aimed at achieving a compound capable of antagonizing ET receptors effectively. While specific synthesis details for Tezosentan-d4 are not available, Tezosentan's synthesis is pivotal in creating a compound with high water solubility and the ability to inhibit endothelin-induced effects efficiently.

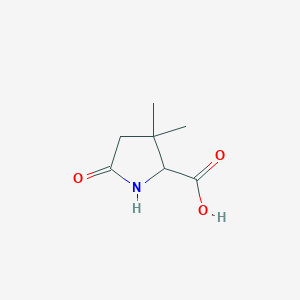

Molecular Structure Analysis

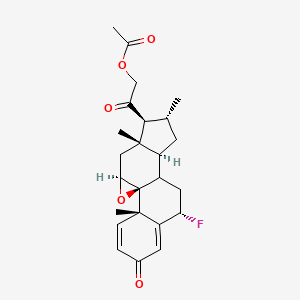

Tezosentan's molecular structure is designed to ensure high affinity and specificity towards ET receptors. Its structure, featuring a pyrimidinylpyridine moiety, is crucial for its action as an endothelin receptor antagonist, offering insights into the molecular interactions that underlie its pharmacological activity.

Chemical Reactions and Properties

Tezosentan engages in chemical interactions that block the action of endothelin, a potent vasoconstrictor, across ET(A) and ET(B) receptors. Its chemical properties, including stability and reactivity, are tailored to maintain efficacy during intravenous administration, providing a rapid onset of action in acute settings.

Physical Properties Analysis

The physical properties of Tezosentan, such as solubility, play a significant role in its pharmacokinetic profile. Its high water solubility is advantageous for parenteral administration, allowing for rapid distribution and action within the body.

Chemical Properties Analysis

The chemical properties of Tezosentan, including its stability and interaction with biological molecules, are fundamental to its pharmacological effects. Its ability to increase ET-1 plasma concentrations in a dose-dependent manner showcases its potent antagonist activity on endothelin receptors (Clozel et al., 1999).

Applications De Recherche Scientifique

New Approaches in Heart Failure Management

Recent research focuses on the pharmacological management of heart failure, highlighting the limitations of traditional β-adrenergic inotropic drugs due to their lack of effect on long-term survival. Innovative strategies are being explored, including the use of levosimendan, a calcium sensitizer, which has shown promising results in improving long-term survival in patients with acute heart failure. However, tezosentan, an endothelin antagonist, despite its positive effects on hemodynamics and symptoms, did not improve outcomes, possibly due to high dosages used in the studies. This suggests a reevaluation of tezosentan's application in the perioperative management of heart failure, emphasizing the need for further research to determine optimal dosing and potential therapeutic roles (Rauch, Motsch, & Böttiger, 2006).

Challenges in Drug Development for Heart Failure

The disconnect between phase II and phase III trials in heart failure treatments has been a significant concern, particularly noted in the development of drugs like tezosentan. Despite promising phase II results, many phase III studies fail to demonstrate efficacy or safety, highlighting the challenges in drug development for heart failure. This review underscores the importance of careful patient selection, drug choice, and endpoint determination to optimize trial designs and improve the likelihood of successful outcomes. It calls for a more cautious approach to proceeding from phase II to phase III trials, suggesting that large, expensive phase III trials should not be initiated without solid phase II evidence (Vaduganathan, Greene, Ambrosy, Gheorghiade, & Butler, 2013).

Tezosentan in Acute Heart Failure Treatment

A comprehensive review of current strategies and future options for treating acute decompensated heart failure underscores the limitations of existing therapies, including diuretics and intravenous vasodilators. Tezosentan, alongside other novel agents targeting neurohumoral pathways, is under investigation for its potential benefits. The review highlights the need for new treatment modalities that not only address hemodynamic abnormalities but also improve morbidity and mortality outcomes. This reflects an ongoing search for more effective treatments for acute decompensated heart failure, with tezosentan being part of a broader exploration of new pharmacological options (Sharma & Teerlink, 2004).

Orientations Futures

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

Propriétés

Numéro CAS |

1794707-10-0 |

|---|---|

Nom du produit |

Tezosentan-d4 |

Formule moléculaire |

C₂₇H₂₃D₄N₉O₆S |

Poids moléculaire |

609.65 |

Synonymes |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)